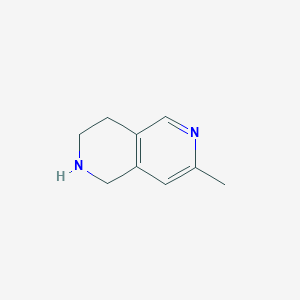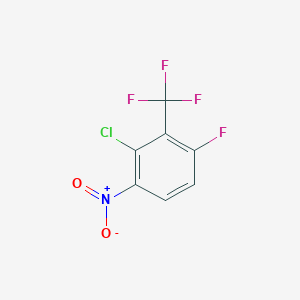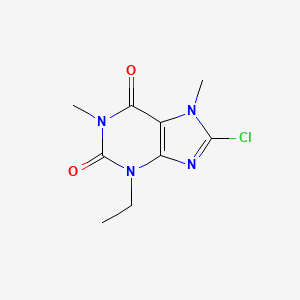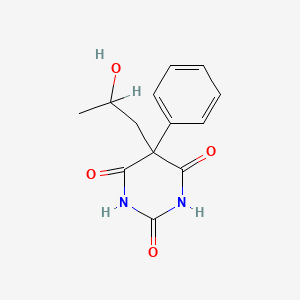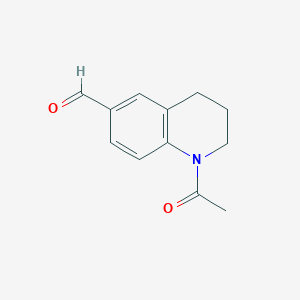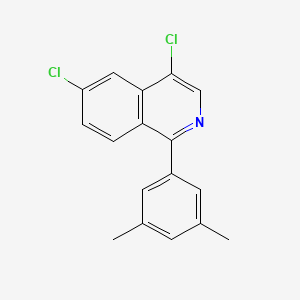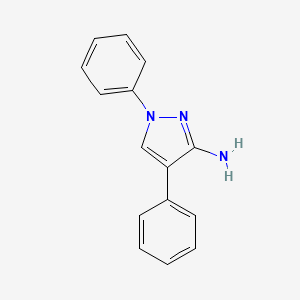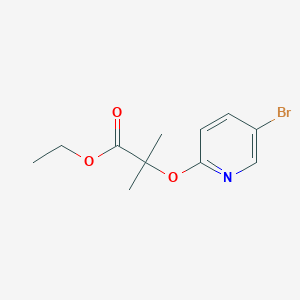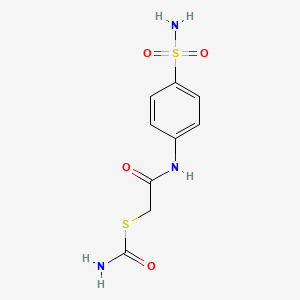
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide is a compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes both carbamoyl and sulfamoyl functional groups. This compound has garnered interest due to its potential inhibitory effects on certain enzymes, making it a subject of study in medicinal chemistry and biochemistry .
准备方法
The synthesis of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds. The reaction conditions are generally mild, involving the use of aliphatic, benzylic, vinylic, and aromatic acyl chlorides . Industrial production methods may vary, but they often follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group. Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton . By inhibiting these enzymes, the compound can affect various physiological processes, including pH regulation and metabolic pathways . The molecular targets include the active sites of carbonic anhydrases, where the compound binds and inhibits enzyme activity.
相似化合物的比较
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide can be compared with other sulfonamide-based inhibitors:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in medicine.
Methazolamide: Another sulfonamide-based inhibitor with similar applications.
属性
CAS 编号 |
5433-36-3 |
|---|---|
分子式 |
C9H11N3O4S2 |
分子量 |
289.3 g/mol |
IUPAC 名称 |
S-[2-oxo-2-(4-sulfamoylanilino)ethyl] carbamothioate |
InChI |
InChI=1S/C9H11N3O4S2/c10-9(14)17-5-8(13)12-6-1-3-7(4-2-6)18(11,15)16/h1-4H,5H2,(H2,10,14)(H,12,13)(H2,11,15,16) |
InChI 键 |
BPAXRYQNRRJRAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CSC(=O)N)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


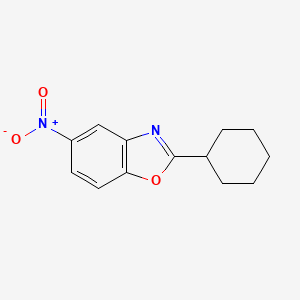
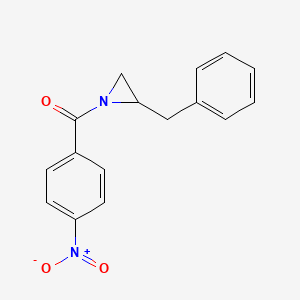
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
